Vinyl chloroacetate

Description

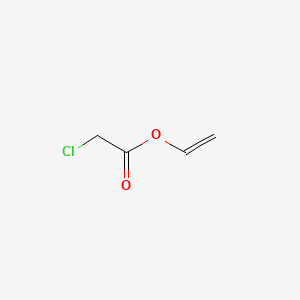

Structure

3D Structure

Properties

IUPAC Name |

ethenyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2/c1-2-7-4(6)3-5/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJELOQYISYPGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2 | |

| Record name | VINYL CHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24991-33-1 | |

| Record name | Acetic acid, 2-chloro-, ethenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24991-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0062509 | |

| Record name | Acetic acid, 2-chloro-, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinyl chloroacetate appears as a colorless to light yellow colored liquid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation or skin absorption., Liquid | |

| Record name | VINYL CHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2-chloro-, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2549-51-1 | |

| Record name | VINYL CHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethenyl 2-chloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl chloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-chloro-, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-chloro-, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL CHLOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V67DD44DS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

vinyl chloroacetate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl chloroacetate (VCA) is a versatile chemical intermediate with the CAS number 2549-51-1.[1][2] It is a colorless to light yellow liquid that is insoluble in water but soluble in organic solvents like ethanol, ether, and benzene.[1][3] This document provides a comprehensive overview of its chemical structure, properties, and relevant experimental protocols, tailored for a technical audience in research and development.

Chemical Structure and Identification

This compound is the vinyl ester of chloroacetic acid.[4] Its structure is characterized by a vinyl group attached to the carboxylate group of chloroacetic acid.

| Identifier | Value |

| IUPAC Name | ethenyl 2-chloroacetate[1] |

| CAS Number | 2549-51-1[1] |

| Molecular Formula | C4H5ClO2[1] |

| Molecular Weight | 120.53 g/mol [1] |

| SMILES | C=COC(=O)CCl[1] |

| InChI | InChI=1S/C4H5ClO2/c1-2-7-4(6)3-5/h2H,1,3H2[1] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Appearance | Colorless to light yellow liquid[1][3] |

| Boiling Point | 136 °C (at atmospheric pressure); 37-38 °C (at 16 mmHg)[3][5] |

| Density | 1.192 g/mL at 20 °C[3] |

| Refractive Index | n20/D 1.444[3][6] |

| Flash Point | 51 °C[3][7] |

| Vapor Pressure | 6.973 hPa at 20 °C[3][8] |

| Water Solubility | Insoluble/Difficult to mix in water[1][3] |

| Solubility in Organic Solvents | Soluble in ethanol, carbon tetrachloride, ether, dimethylformamide, and benzene[3][9] |

Reactivity and Hazards

This compound is a reactive and hazardous chemical. It is a flammable liquid and its vapors can form explosive mixtures with air.[1][10] It is incompatible with strong oxidizing agents, acids, and bases.[10][11] Reaction with acids or caustic solutions can generate heat.[1] It is also known to be a lachrymator, causing irritation to the eyes, skin, and mucous membranes.[1][4] Ingestion, inhalation, or skin absorption can be toxic.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the vinylation of chloroacetic acid with acetylene in the presence of a mercury salt catalyst.[4][12]

Materials:

Procedure (based on a literature method): [4]

-

A reaction flask is charged with chloroacetic acid, yellow mercuric oxide, and hydroquinone.

-

The mixture is heated until the chloroacetic acid melts.

-

A stream of acetylene gas is then passed through the reaction mixture with vigorous stirring.

-

The reaction temperature is maintained, and the absorption of acetylene is monitored.

-

After the reaction is complete, the crude product is separated from the catalyst.

-

The product is then purified by distillation under reduced pressure.

Logical Relationships of this compound Properties

The following diagram illustrates the interconnectedness of the chemical structure and the physical and chemical properties of this compound.

References

- 1. This compound | C4H5ClO2 | CID 82156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 2549-51-1 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound ≥99.0% | 2549-51-1 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. Vinyl chloroacetate, (Chloroacetic acid vinyl ester) [chembk.com]

- 9. This compound CAS#: 2549-51-1 [amp.chemicalbook.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. pubs.acs.org [pubs.acs.org]

vinyl chloroacetate CAS number lookup

An In-depth Technical Guide to Vinyl Chloroacetate

This guide provides comprehensive technical information on this compound, including its chemical properties, synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.

This compound: Core Data

This compound is a chemical compound with the CAS Number 2549-51-1 .[1][2][3][4][5] It is recognized as a colorless to light yellow liquid that is insoluble in water but soluble in organic solvents like ethanol, ether, and benzene.[1][6] The compound is known for its lachrymatory (tear-inducing) and corrosive properties, posing significant health hazards upon contact, inhalation, or ingestion.[1][7]

Quantitative and Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 2549-51-1 | [1][2][3][4][5] |

| Molecular Formula | C₄H₅ClO₂ | [1][2][5] |

| Molecular Weight | 120.53 g/mol | [1][4][5] |

| Density | 1.192 g/mL at 20 °C | [1][3][8] |

| Boiling Point | 37-38 °C at 16 mmHg | [1][3][6] |

| Melting Point | -68 °C | [2] |

| Flash Point | 51 °C (123.8 °F) | [1][3] |

| Refractive Index | n20/D 1.444 | [1][3][8] |

| Vapor Pressure | 6.973 hPa at 20 °C | [1][3] |

| Water Solubility | Difficult to mix in water | [1][3][6] |

| LogP | 0.63 | [1][6] |

| EINECS Number | 219-834-3 | [4][5] |

Applications in Research and Synthesis

This compound serves as a versatile monomer and reagent in organic synthesis and materials science.

-

Polymer Chemistry : It is used as a raw material for producing methacrylic fibers that exhibit a good affinity for acid dyes.[1][3][6] It also functions as a cross-linking monomer for various polymer elastomers.[3]

-

Organic Synthesis : The compound has been utilized in studies on the effects of electron-withdrawing groups in bis(acetylacetonate)cobalt(II) derivatives.[8] It is also employed for the enzyme-catalyzed, regioselective acylation of carbohydrates.[8]

-

Drug Discovery : While not a drug itself, its reactive nature makes it a potential building block in the synthesis of more complex molecules. Chlorine-containing compounds are a significant class of pharmaceuticals, used to treat a wide range of diseases.[9]

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound, adapted from a procedure reported in Organic Syntheses.[7] This process involves the mercury-catalyzed reaction of chloroacetic acid with acetylene.[7]

Hazard Warning : This procedure should only be performed by trained chemists. This compound is lachrymatory and toxic.[7] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator.[4]

Materials and Equipment:

-

1-L three-necked flask

-

Efficient mechanical stirrer

-

Thermometer

-

Gas inlet tube (10 mm diameter)

-

Reflux condenser

-

Gas-washing bottle

-

Monochloroacetic acid (200 g, 2.12 moles)

-

Yellow mercuric oxide (20 g)

-

Hydroquinone (0.2 g)

-

Acetylene gas

-

Apparatus for distillation (Claisen flask)

Procedure:

-

Setup : Assemble the three-necked flask with the stirrer, thermometer, gas inlet tube, and reflux condenser. Ensure the thermometer bulb and gas inlet tube are positioned to be covered by the reactants.[7]

-

Charging the Flask : Charge the flask with 200 g of monochloroacetic acid, 20 g of yellow mercuric oxide, and 0.2 g of hydroquinone (as a stabilizer).[7]

-

Acetylene Introduction : Pass a slow stream of acetylene gas through a purification train (cooled trap, safety valve, sulfuric acid wash, and soda-lime tower) before introducing it into the reaction flask.[7]

-

Reaction Initiation : Begin stirring and gently heat the flask contents with steam until the chloroacetic acid melts (approximately 60 °C).[7]

-

Reaction Progression : The absorption of acetylene is initially rapid. Continue the gas flow for about 3 hours, at which point the absorption rate will significantly decrease.[7]

-

Workup : Discontinue the acetylene flow. Decant and filter or centrifuge the flask contents to remove the finely divided mercury salts.[7]

-

Purification :

-

Transfer the filtrate to a Claisen flask and perform a vacuum distillation. Collect the fraction boiling at 45–55 °C / 20 mmHg.[7]

-

A second fractional distillation of this material yields pure this compound at a boiling point of 37–38 °C / 16 mmHg.[7]

-

The final yield is typically between 107–125 g (42–49%).[7]

-

-

Storage : The purified product should be stabilized with a small amount of hydroquinone and stored in a cold, dark place (2-8°C) if not used immediately.[7][8]

Visualized Synthesis Workflow

The synthesis of this compound from chloroacetic acid and acetylene can be represented as a logical workflow, highlighting the reactants, catalysts, and key process steps.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | 2549-51-1 [chemicalbook.com]

- 2. This compound | CAS#:2549-51-1 | Chemsrc [chemsrc.com]

- 3. Vinyl chloroacetate, (Chloroacetic acid vinyl ester) [chembk.com]

- 4. This compound = 99.0 2549-51-1 [sigmaaldrich.com]

- 5. This compound | C4H5ClO2 | CID 82156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound = 99.0 2549-51-1 [sigmaaldrich.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Vinyl Chloroacetate: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Vinyl chloroacetate is a versatile and reactive chemical intermediate used in various synthetic applications, including the production of polymers and pharmaceuticals. However, its utility is matched by its significant hazardous properties, necessitating a thorough understanding of its safety profile for proper handling and risk mitigation in a laboratory setting. This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for this compound, including its physical and chemical properties, toxicological data, and recommended handling procedures. Detailed methodologies for key safety-related experiments are also presented to provide a deeper understanding of how these critical data are generated.

Core Safety and Hazard Information

This compound is classified as a flammable liquid and vapor that is harmful if swallowed. It is corrosive and can cause severe skin burns and serious eye damage.[1][2][3] Furthermore, it may cause an allergic skin reaction and respiratory irritation.[1] Of significant concern to researchers and drug development professionals are its classifications as being suspected of causing genetic defects and cancer.[1] It is also very toxic to aquatic life with long-lasting effects.[1]

Physical and Chemical Properties

A clear, colorless to light yellow liquid, this compound possesses a pungent odor.[1][3] It is almost insoluble in water but soluble in common organic solvents such as ethanol, ether, and benzene.[2][4] Key quantitative physical and chemical properties are summarized in Table 1 for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅ClO₂ | [3][5] |

| Molecular Weight | 120.53 g/mol | [3][5] |

| Boiling Point | 37-38°C @ 16 mmHg | [6] |

| Melting Point | -68°C | [7] |

| Flash Point | 51°C (123.8°F) | [8] |

| Density | 1.192 g/mL at 20°C | [9] |

| Vapor Pressure | 6.973 hPa at 20℃ | [6] |

| Refractive Index | n20/D 1.444 | [5][9] |

Table 1: Physical and Chemical Properties of this compound

Toxicological Information

The toxicological profile of this compound indicates significant health risks. It is harmful if ingested and is corrosive to the skin and eyes.[1][2] The substance is also a suspected mutagen and carcinogen.[1] Table 2 summarizes the available quantitative toxicological data.

| Toxicity Endpoint | Value | Species | Source(s) |

| LD50 Oral | Harmful if swallowed (Acute Tox. 4) | Not specified | [3][9] |

| LD50 Dermal | > 2000 mg/kg | Rat | [8] |

| Skin Corrosion/Irritation | Category 1B/1C | Not specified | [9][10] |

| Serious Eye Damage/Irritation | Category 1 | Not specified | [1] |

| Germ Cell Mutagenicity | Category 2 | Not specified | [1] |

| Carcinogenicity | Category 2 | Not specified | [1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Not specified | [1] |

Table 2: Toxicological Data for this compound

Exposure Controls and Personal Protection

Given the hazardous nature of this compound, stringent exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]

| Exposure Control | Recommendation | Source(s) |

| Engineering Controls | Use in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation. Use explosion-proof electrical/ventilating/lighting equipment. | [8] |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles. Use a face shield where splashing is possible. | [9][10] |

| Skin Protection | Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact. | [1][11] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. | [9] |

| General Hygiene | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [1][11] |

Table 3: Exposure Controls and Personal Protection

Experimental Protocols for Safety Assessment

The hazard classifications and safety data provided in the SDS are derived from standardized experimental protocols. Understanding these methods provides valuable context for interpreting the data and appreciating the nature of the risks involved.

Flash Point Determination

The flash point of a volatile liquid is the lowest temperature at which its vapors will ignite in the presence of an ignition source. For this compound, with a flash point of 51°C, this is a critical parameter for fire safety.[8] Closed-cup methods, such as the Pensky-Martens or Abel methods, are commonly used for this determination.[12][13]

Methodology: Closed-Cup Flash Point Test (General Protocol)

-

Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens) is used, consisting of a sample cup with a tightly fitting lid, a stirring mechanism, a heat source, and an ignition source applicator.

-

Sample Preparation: The this compound sample is placed in the test cup to a specified level.

-

Heating: The sample is heated at a slow, constant rate while being continuously stirred.

-

Ignition Test: At regular temperature intervals, the ignition source (a small flame or electric igniter) is introduced into the vapor space above the liquid through an opening in the lid.

-

Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash.

Acute Dermal Toxicity (LD50)

The acute dermal LD50 is the statistically derived single dose of a substance that is expected to cause death in 50% of a group of test animals when applied to the skin. For this compound, the dermal LD50 in rats is greater than 2000 mg/kg, indicating a lower acute toxicity via this route compared to ingestion.[8] The OECD Test Guideline 402 is a common protocol for this assessment.

Methodology: Acute Dermal Toxicity (Limit Test - General Protocol based on OECD 402)

-

Test Animals: Healthy, young adult rats (or another suitable species) are used.

-

Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.

-

Dose Application: A limit dose of 2000 mg/kg body weight of this compound is applied uniformly over a prepared area of skin (approximately 10% of the body surface area). The test substance is held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

Observation: The animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Body weights are recorded weekly.

-

Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.

Skin Corrosion/Irritation

Skin corrosion refers to the production of irreversible tissue damage, while skin irritation is the production of reversible inflammatory changes. This compound is classified as causing severe skin burns.[3] The OECD Test Guideline 404 is a standard in vivo method, while in vitro methods using reconstructed human epidermis (RhE) models (OECD 431 and 439) are increasingly used.

Methodology: In Vivo Dermal Irritation/Corrosion (General Protocol based on OECD 404)

-

Test Animal: A single albino rabbit is typically used for the initial test.

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small patch of clipped skin (approximately 6 cm²). The area is then covered with a gauze patch.

-

Exposure: The exposure duration is sequential, starting with a 3-minute exposure. If no corrosive effects are observed, a new patch is applied for 1 hour, and if still no corrosion, a final patch for 4 hours.

-

Observation and Scoring: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours) after patch removal.[4][14] The severity of the reactions is scored according to a standardized scale.

-

Classification: The substance is considered corrosive if it causes irreversible tissue damage. It is classified as an irritant if reversible inflammatory effects are observed.

Germ Cell Mutagenicity (Ames Test)

Methodology: Ames Test (General Protocol)

-

Test Strains: Several strains of Salmonella typhimurium (or Escherichia coli) that are auxotrophic for an amino acid (e.g., histidine) are used. These strains have pre-existing mutations that prevent them from synthesizing this essential amino acid.[1]

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic the metabolic processes in mammals that can convert a non-mutagenic substance into a mutagenic one.[1]

-

Exposure: The bacterial strains are exposed to various concentrations of this compound on agar plates with a minimal amount of the required amino acid.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the amino acid) is counted.

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.[2]

Hazard and Safe Handling Workflow

The following diagrams illustrate the key hazards of this compound and a recommended workflow for its safe handling in a laboratory environment.

Caption: Hazard profile of this compound.

Caption: Safe handling workflow for this compound.

Conclusion

This compound is a chemical that demands respect and careful handling. Its combination of flammability, corrosivity, and long-term health hazards (mutagenicity and carcinogenicity) requires that all laboratory personnel be fully aware of the risks and adhere to strict safety protocols. By understanding the data presented in the Safety Data Sheet and the experimental basis for this information, researchers can implement effective control measures to minimize exposure and ensure a safe working environment. Always consult the most up-to-date SDS from your supplier before using this or any other hazardous chemical.

References

- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. iivs.org [iivs.org]

- 8. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]

- 9. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. oecd.org [oecd.org]

- 11. Validation of physiologically relevant in vitro human inhalation toxicity tests for volatile liquids, mists, and sprays • Mattek - Part of Sartorius [mattek.com]

- 12. Experimental Determination of Flash Points of Flammable Liquid Aqueous Solutions | Chemical Engineering Transactions [cetjournal.it]

- 13. policycommons.net [policycommons.net]

- 14. Dermatotoxicology and Sensitive Skin Syndrome | Plastic Surgery Key [plasticsurgerykey.com]

An In-depth Technical Guide to the Reactivity and Electrophilicity of Vinyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl chloroacetate (VCA) is a versatile bifunctional reagent characterized by its distinct electrophilic centers, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the reactivity and electrophilicity of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development. The document details the molecule's dual reactivity, enabling it to participate in nucleophilic substitution at both the carbonyl carbon and the α-carbon, as well as in polymerization and potentially cycloaddition reactions. This guide consolidates available data on its chemical properties, synthesis, and reaction kinetics, presenting quantitative information in structured tables and providing detailed experimental protocols for key transformations. Furthermore, reaction mechanisms and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound (ClCH₂COOCH=CH₂) is a colorless to light yellow liquid possessing a unique chemical structure that imparts a dual electrophilic nature.[1] The presence of a vinyl ester moiety and a primary alkyl chloride creates two distinct sites susceptible to nucleophilic attack. The electron-withdrawing chloroacetyl group enhances the electrophilicity of the vinyl group, while the chlorine atom on the α-carbon serves as a leaving group in nucleophilic substitution reactions. This dual reactivity allows for a diverse range of chemical transformations, making VCA a versatile tool in the synthesis of complex organic molecules, polymers, and potentially pharmaceutical intermediates.[2] This guide aims to provide a detailed technical overview of VCA's reactivity profile, supported by experimental data and protocols, to enable its effective application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2549-51-1 | [3] |

| Molecular Formula | C₄H₅ClO₂ | [4] |

| Molecular Weight | 120.53 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 37-38 °C at 16 mmHg | [2] |

| Density | 1.192 g/mL at 20 °C | [3] |

| Refractive Index (n²⁰/D) | 1.444 | [3] |

| Solubility | Soluble in ethanol, ether, acetone, benzene; Insoluble in water | [1] |

| Stability | Typically stabilized with hydroquinone or hydroquinone monomethyl ether to prevent polymerization. | [3] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the vinylation of chloroacetic acid with acetylene in the liquid phase, catalyzed by a mercury salt.[5]

Experimental Protocol: Synthesis from Chloroacetic Acid and Acetylene[6]

Materials:

-

Chloroacetic acid (200 g, 2.12 moles)

-

Yellow mercuric oxide (20 g)

-

Hydroquinone (0.2 g)

-

Acetylene gas

-

Dry ice-acetone bath

-

Sulfuric acid

-

Soda-lime

-

Ether

-

5% Sodium carbonate solution

-

Anhydrous sodium sulfate

Equipment:

-

1-L three-necked flask

-

Efficient mechanical stirrer

-

Thermometer

-

Gas inlet tube (10 mm diameter)

-

Reflux condenser

-

Gas-washing bottle

-

Spiral trap

-

Mercury safety valve

-

Claisen flask for distillation

-

Fractionating column

Procedure:

-

A 1-L three-necked flask is equipped with a stirrer, thermometer, gas inlet tube, and reflux condenser. The condenser outlet is connected to a gas-washing bottle to monitor gas flow.

-

The flask is charged with 200 g of monochloroacetic acid, 0.2 g of hydroquinone, and 20 g of yellow mercuric oxide.

-

A slow stream of acetylene is passed through a cold trap (dry ice-acetone), a mercury safety valve, a sulfuric acid wash bottle, and a soda-lime tower before entering the reaction flask.

-

The stirrer is started, and the flask is gently heated with steam until the chloroacetic acid melts (around 60 °C).

-

After 30 minutes, the reaction temperature is lowered to 40–50 °C, using an ice bath for cooling if necessary. The stirring should be vigorous to ensure efficient gas absorption.

-

The absorption of acetylene is rapid initially and slows down significantly after about 3 hours, at which point the gas flow is stopped.

-

The reaction mixture is decanted and filtered or centrifuged to remove the mercury salt.

-

The crude product is stabilized with hydroquinone and distilled from a Claisen flask. The fraction boiling at 45–55 °C/20 mmHg is collected.

-

The distillate is then fractionated through a packed column to yield pure this compound (107–125 g, 42–49% yield), boiling at 37–38 °C/16 mmHg.

Purification Alternative: The crude ester can also be purified by dissolving it in ether, washing with 5% sodium carbonate solution to remove unreacted acid, drying the ethereal layer with anhydrous sodium sulfate, and then distilling.[5]

Workflow for the Synthesis of this compound:

Reactivity and Electrophilicity

The reactivity of this compound is dominated by its two electrophilic sites: the carbonyl carbon and the α-carbon. This dual reactivity allows it to react with a wide range of nucleophiles, leading to different product types depending on the nature of the nucleophile and the reaction conditions.

Dual Nature of Electrophilicity

The chemical behavior of VCA can be understood by comparing it to ethyl chloroacetate (ECA). The vinyl group in VCA has two main electronic effects:

-

Increased Electronegativity of the Vinyl Group: Compared to the ethyl group in ECA, the sp²-hybridized carbons of the vinyl group are more electronegative. This reduces the electron-donating ability of the ester oxygen towards the carbonyl carbon, making the carbonyl group of VCA more electrophilic and thus more susceptible to nucleophilic attack than that of ECA.

-

Inductive Effect Counteraction: The vinyl group partially counteracts the inductive electron withdrawal from the α-carbon by the chlorine atom. This makes the α-carbon of VCA less electrophilic and therefore less susceptible to nucleophilic displacement compared to the α-carbon of ECA.

This interplay of electronic effects results in a fascinating dichotomy of reactivity, which is summarized in the diagram below.

Reactions with Nucleophiles

Strong, "hard" nucleophiles, such as primary and secondary amines, alkoxides, and cyanide, preferentially attack the more electrophilic carbonyl carbon of VCA. This leads to the cleavage of the acyl-oxygen bond and the formation of amides or acid salts, with acetaldehyde as a byproduct.

General Reaction: ClCH₂COOCH=CH₂ + Nu⁻ → ClCH₂CONu + CH₃CHO

Experimental Protocol: Reaction with Aniline A general method for the reaction with aromatic amines involves refluxing a mixture of this compound and the aniline derivative in a suitable solvent, followed by recrystallization of the resulting anilide from an ethanol-water mixture.

Table 2: Reactivity of this compound with Substituted Anilines

| Aniline Substituent (para) | Hammett Constant (σ) | Reactivity |

| -CH₃ | -0.170 | + |

| -H | 0.000 | + |

| -Br | +0.232 | + |

| -COOEt | +0.522 | - |

| -NO₂ | +0.778 | - |

| (+) denotes a reaction occurs to form the anilide; (-) denotes no reaction. |

Softer, more polarizable nucleophiles, such as iodide, thiocyanate, and tertiary phosphines, tend to attack the less electrophilic α-carbon, resulting in the displacement of the chloride ion to form α-substituted vinyl esters.

General Reaction: ClCH₂COOCH=CH₂ + Nu⁻ → NuCH₂COOCH=CH₂ + Cl⁻

Experimental Protocol: Reaction with Sodium Iodide in Acetone While a detailed protocol is not provided in the primary literature, a general procedure would involve dissolving this compound and a slight excess of sodium iodide in anhydrous acetone and stirring the mixture, likely at room temperature or with gentle heating. The progress of the reaction can be monitored by the precipitation of sodium chloride. The product, vinyl iodoacetate, can be isolated after filtration and removal of the solvent.

Comparative Reactivity

A semi-quantitative comparison of the reaction rates of this compound (VCA) and ethyl chloroacetate (ECA) highlights their different reactivity profiles.

Table 3: Semi-Quantitative Comparison of Reaction Half-Lives

| Reaction | Relative Reactivity |

| Nucleophilic Displacement (with I⁻ or SCN⁻) | ECA reacts approximately 2 times faster than VCA. |

| Basic Hydrolysis (in water or alcohol) | VCA reacts approximately 4 times faster than ECA. |

Polymerization Reactions

This compound is a monomer that can undergo radical polymerization to form poly(this compound). It is also used as a comonomer and a crosslinking agent to modify the properties of other polymers, such as enhancing dye affinity and heat resistance.[2][6]

Polymerization Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Mayr's Database Of Reactivity Parameters: Searches [cup.lmu.de]

- 3. Alkylating Agents and Platinum | Concise Medical Knowledge [lecturio.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Chemistry of Vinyl Chloroacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Vinyl chloroacetate (VCA) is a versatile bifunctional monomer that has garnered significant interest in organic synthesis and polymer chemistry. Its unique structure, featuring both a reactive vinyl group and a labile chloroacetyl moiety, allows for a diverse range of chemical transformations. This technical guide provides an in-depth review of the synthesis, key reactions, and applications of this compound, with a focus on quantitative data and detailed experimental protocols.

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid with a pungent odor. It is sparingly soluble in water but soluble in common organic solvents.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₅ClO₂ | [2] |

| Molecular Weight | 120.53 g/mol | [2] |

| Boiling Point | 37-38 °C at 16 mmHg | [3] |

| Density | 1.192 g/mL at 20 °C | [3] |

| Refractive Index (n²⁰/D) | 1.444 | [4] |

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR (CDCl₃): The proton NMR spectrum typically shows signals for the vinyl protons and the methylene protons of the chloroacetyl group.[5]

¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the two vinyl carbons, and the methylene carbon.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1750 cm⁻¹) and the C=C stretching of the vinyl group (around 1640 cm⁻¹).[6]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of chloroacetic acid with acetylene in the presence of a mercury salt catalyst.[7] Other methods, such as transvinylation, have also been explored.

Synthesis from Chloroacetic Acid and Acetylene

This method, detailed in Organic Syntheses, provides a reliable route to this compound.[7]

Reaction Scheme:

Experimental Protocol:

A mixture of chloroacetic acid and a catalytic amount of mercuric oxide is heated, and a stream of acetylene gas is passed through the mixture. The reaction is typically carried out at a temperature of 40-60 °C. After the reaction is complete, the crude product is isolated by distillation under reduced pressure.[7]

Table 1: Synthesis of this compound - Reaction Parameters and Yields

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| HgO | 40-60 | 3 | 42-49 | [7] |

| Zinc-Cadmium | 250 (vapor phase) | - | - | [7] |

Note: The vapor phase synthesis is mentioned but less commonly used in laboratory settings.

Key Reactions of this compound

The dual functionality of this compound allows it to participate in a variety of reactions, including nucleophilic substitution at the chloroacetyl group and reactions involving the vinyl moiety.

Nucleophilic Substitution Reactions

The chlorine atom in the chloroacetyl group is susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, thiols, and alcohols. The outcome of the reaction can be influenced by the nature of the nucleophile and the reaction conditions.

General Reaction Scheme:

Experimental Protocols and Yields:

Detailed experimental procedures for the reaction of this compound with various nucleophiles are often specific to the substrate and desired product. The following table summarizes some reported reactions.

Table 2: Reactions of this compound with Nucleophiles

| Nucleophile | Reagent | Solvent | Product | Yield (%) | Reference |

| Amine (primary) | RNH₂ | - | N-alkyl-2-chloroacetamide | - | [8] |

| Thiol | RSH | - | S-alkyl-2-chloro-thioacetate | - | [9] |

| Alcohol | ROH | - | Alkyl chloroacetate (transesterification) | - | [8] |

Note: Quantitative yields for a broad range of nucleophilic substitution reactions on this compound are not extensively tabulated in single sources and often require consulting specific experimental reports.

Polymerization Reactions

This compound is a valuable monomer in polymer synthesis, particularly in the field of controlled radical polymerization. The resulting polymers, poly(this compound), can be further modified through nucleophilic substitution on the pendant chloroacetyl groups, leading to a wide range of functional polymers.[3]

Controlled Radical Polymerization Workflow:

Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two common methods used for the controlled polymerization of this compound. These techniques allow for the synthesis of polymers with well-defined molecular weights and low polydispersity.[10][11]

Cycloaddition Reactions

The vinyl group of this compound can participate in cycloaddition reactions, such as [2+2] cycloadditions and Diels-Alder reactions, providing access to various cyclic and bicyclic structures. However, specific examples detailing the use of this compound in these reactions are not as prevalent in the literature as its other applications.

Generic [2+2] Cycloaddition with an Alkene:

Applications in Organic Synthesis

Beyond its use as a monomer, this compound serves as a useful building block in organic synthesis.

Synthesis of β-Lactams

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a powerful method for the construction of β-lactam rings, which are core structures in many antibiotic drugs.[5] While not a direct reaction of this compound, its derivatives can be precursors to ketenes used in this synthesis.

Potential in Pharmaceutical and Natural Product Synthesis

The reactivity of this compound makes it a potential intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products. For instance, the introduction of a vinyl ester group can be a strategic step in the synthesis of antiviral nucleoside analogs, where modifications of the sugar or base moieties are crucial for biological activity.[12][13] However, direct and widespread applications of this compound in this context are not extensively documented in readily available literature.

Conclusion

This compound is a highly versatile reagent with a rich chemistry that extends from fundamental organic reactions to advanced polymer synthesis. Its ability to undergo both nucleophilic substitution and reactions at the vinyl group makes it a valuable tool for the introduction of the chloroacetyl functionality and for the construction of complex molecular architectures. While its applications in polymerization are well-established, further exploration of its potential in cycloaddition reactions and the synthesis of bioactive molecules is a promising area for future research. This guide provides a solid foundation for researchers and professionals seeking to understand and utilize the chemistry of this important bifunctional molecule.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. β-Lactam synthesis [organic-chemistry.org]

- 5. β-Lactam - Wikipedia [en.wikipedia.org]

- 6. ijarset.com [ijarset.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. surface.chem.uwm.edu [surface.chem.uwm.edu]

- 9. mdpi.com [mdpi.com]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. researchgate.net [researchgate.net]

- 12. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Vinyl Chloroacetate Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl chloroacetate (VCA), with the CAS number 2549-51-1, is a halogenated organic monomer.[1][2] It presents as a colorless to light yellow liquid and is characterized by a pungent odor.[1][3] This monomer is of significant interest in polymer science and organic synthesis due to its reactive vinyl and chloroacetyl functionalities. It serves as a crucial building block for the synthesis of various polymers, enabling the introduction of specific properties such as enhanced dye affinity and heat resistance.[4] VCA is also utilized as a crosslinking agent for elastomers.[4] In research contexts, it has been used to study the effects of electron-withdrawing groups in controlled radical polymerization processes.[5][6] Given its utility, a thorough understanding of its physical properties is essential for its safe handling, application, and the development of new materials. This guide provides a detailed overview of the core physical properties of this compound, methodologies for their determination, and a visualization of its synthesis pathway.

Core Physical Properties of this compound

The physical properties of this compound are critical for its application in various chemical processes. A summary of these properties is presented in the table below.

| Property | Value | Conditions |

| Molecular Formula | C₄H₅ClO₂ | |

| Molecular Weight | 120.53 g/mol | |

| Boiling Point | 136 °C | At 760 mmHg (atmospheric pressure) |

| 37-38 °C | At 16 mmHg | |

| Melting Point | -68 °C | |

| Density | 1.192 g/mL | At 20 °C |

| Refractive Index | 1.444 | At 20 °C (n20/D) |

| Vapor Pressure | 6.973 hPa | At 20 °C |

| 13.2 mmHg | At 25 °C | |

| Flash Point | 51 °C | |

| Solubility | Difficult to mix in water. Soluble in ethanol, ether, benzene, carbon tetrachloride, and dimethylformamide. | |

| LogP (Octanol-Water Partition Coefficient) | 0.63 - 0.9119 |

Experimental Protocols for Property Determination

The accurate determination of physical properties is fundamental in chemical research. The following are detailed methodologies for the key experiments cited for a liquid monomer like this compound.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7] The capillary method is a common and efficient technique for determining the boiling point of small liquid samples.[8][9]

-

Apparatus: Thiele tube or a similar heating bath, thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.[10][11]

-

Procedure:

-

A small amount of the this compound is placed in the small test tube.

-

The capillary tube is placed inside the test tube with its open end submerged in the liquid.

-

The test tube assembly is attached to a thermometer and immersed in a heating bath (e.g., Thiele tube filled with mineral oil).

-

The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.

-

The bath is allowed to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid begins to be drawn into the capillary tube.[9][10]

-

Melting Point Determination

For substances that are solid at or below room temperature, the melting point is a key indicator of purity. Since this compound has a very low melting point (-68 °C), this determination requires a specialized low-temperature apparatus. The principle, however, remains the same as for higher-melting solids.

-

Apparatus: A melting point apparatus with a cooling stage (or a cold bath), a thermometer, and a capillary tube sealed at one end.[12][13]

-

Procedure:

-

The liquid sample is introduced into the capillary tube and frozen (e.g., using a dry ice/acetone bath).

-

The packed capillary tube is placed in the melting point apparatus.

-

The temperature is raised slowly and in a controlled manner.

-

The temperature range from the point at which the first droplet of liquid appears to the point at which the entire solid has turned into a clear liquid is recorded as the melting range.[14][15] For a pure compound, this range is typically narrow.[13]

-

Density Measurement

Density is the mass per unit volume of a substance.[16] For liquids, it can be determined using several methods.

-

Apparatus: A pycnometer (a specific gravity bottle with a precise volume), a balance, and a temperature-controlled water bath.[16][17]

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with distilled water of a known temperature and weighed to determine the mass of the water. The volume of the pycnometer can then be calculated using the known density of water at that temperature.

-

The pycnometer is then emptied, dried, and filled with this compound at the same temperature.

-

The mass of the pycnometer filled with the sample is measured.

-

The density of the this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.[18]

-

Alternatively, a digital density meter, which uses an oscillating U-tube, can provide rapid and accurate measurements with a small sample volume.[16]

Refractive Index Measurement

The refractive index measures how much light is bent, or refracted, when it enters a substance.[19] It is a characteristic property and is sensitive to purity.[19]

-

Apparatus: An Abbe refractometer or a digital refractometer.[20][21]

-

Procedure:

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

-

A few drops of this compound are placed on the prism.

-

The prism is closed, and the instrument is allowed to equilibrate to the desired temperature (typically 20 °C).

-

The light source is switched on, and the controls are adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.[22]

-

Vapor Pressure Determination

Vapor pressure is the pressure exerted by a vapor in equilibrium with its liquid phase in a closed container.[23]

-

Apparatus: An isoteniscope or a static vapor pressure apparatus connected to a manometer.[24][25]

-

Procedure (Static Method):

-

A small amount of the degassed sample is placed in a thermostatted vessel connected to a pressure-measuring device.

-

The system is evacuated to remove air.

-

The sample is heated to the desired temperature and allowed to reach equilibrium.

-

The pressure of the vapor in the headspace is measured. This is the vapor pressure at that temperature.[25]

-

Solubility Determination

Solubility is typically determined qualitatively by observing the miscibility of a solute in a solvent.

-

Apparatus: Test tubes, vortex mixer (optional).

-

Procedure:

-

A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube containing a specific volume of the solvent (e.g., 3 mL of water).[26]

-

The mixture is agitated vigorously.

-

The mixture is observed to see if a single, clear phase is formed (soluble) or if two distinct layers remain or the mixture is cloudy (insoluble or partially soluble).[27]

-

This process is repeated with different solvents (e.g., ethanol, ether) to determine its solubility profile.

-

Synthesis and Polymerization Workflow

This compound is primarily synthesized through the reaction of chloroacetic acid with acetylene.[28] This process is a key industrial method for producing the monomer. The monomer can then undergo polymerization to form polythis compound.

References

- 1. This compound | C4H5ClO2 | CID 82156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2549-51-1 [chemicalbook.com]

- 3. westlab.com [westlab.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Radical (Co)polymerization of this compound and N-vinylpyrrolidone mediated by Bis(acetylacetonate)cobalt derivatives | Semantic Scholar [semanticscholar.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. thinksrs.com [thinksrs.com]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. knowledge.reagecon.com [knowledge.reagecon.com]

- 17. truedyne.com [truedyne.com]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. mt.com [mt.com]

- 21. pubs.aip.org [pubs.aip.org]

- 22. digicollections.net [digicollections.net]

- 23. Vapor Pressure [chem.purdue.edu]

- 24. Vapor pressure - Wikipedia [en.wikipedia.org]

- 25. calnesis.com [calnesis.com]

- 26. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 27. scribd.com [scribd.com]

- 28. Organic Syntheses Procedure [orgsyn.org]

vinyl chloroacetate molecular weight and formula

This document provides core chemical data for vinyl chloroacetate, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a colorless to light yellow liquid.[1][2] It is insoluble in water and has a higher density than water.[1][2] Contact with the substance may cause irritation to the skin, eyes, and mucous membranes, and it is considered toxic if ingested, inhaled, or absorbed through the skin.[1][2]

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C4H5ClO2 | PubChem[1], ChemBK[3] |

| Linear Formula | ClCH₂COOCH=CH₂ | Sigma-Aldrich |

| Molecular Weight | 120.53 g/mol | PubChem[1], Sigma-Aldrich, ChemBK[3] |

| IUPAC Name | ethenyl 2-chloroacetate | PubChem[1] |

| CAS Number | 2549-51-1 | Sigma-Aldrich, ChemicalBook[2] |

References

Solubility Profile of Vinyl Chloroacetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl chloroacetate (VCA), a chlorinated organic ester, serves as a crucial monomer in the synthesis of various polymers and as a reagent in organic synthesis. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and details a standard experimental protocol for the precise quantitative determination of its solubility.

Qualitative Solubility Data

Available data from safety data sheets and chemical repositories consistently indicate that this compound is soluble in a range of common organic solvents. Conversely, it is reported to be nearly insoluble or difficult to mix with water.[1][2][3] A summary of its qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

| Ethanol | Soluble | [1] |

| Diethyl Ether | Soluble | [1] |

| Carbon Tetrachloride | Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | [1] |

| Benzene | Soluble | [1] |

| Water | Almost Insoluble / Difficult to Mix | [1][2][4] |

One technical data sheet specifies that a 5% weight by volume (w/v) solution of this compound in diethyl ether results in a clear solution, though this does not represent the upper limit of its solubility.[5]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent, adapted from the widely accepted "shake-flask" gravimetric method. This method is considered a reliable technique for establishing equilibrium solubility.[6][7][8]

Table 2: Experimental Protocol for Gravimetric Solubility Determination

| Step | Procedure | Detailed Description |

| 1. Preparation | Glassware Cleaning and Drying | Thoroughly clean all glassware (e.g., conical flasks, pipettes, evaporating dishes) with a suitable detergent and rinse with deionized water. Dry the glassware completely in an oven to avoid any contamination or dilution of the solvent. |

| Solvent and Solute | Use high-purity grade organic solvent and this compound. Ensure the this compound is free from any polymerization inhibitors if their presence could interfere with the analysis, or use as-is if representative of the intended application. | |

| 2. Saturation | Addition of Excess Solute | In a conical flask with a stopper, add a known volume of the organic solvent. Add an excess amount of this compound to the solvent. The presence of undissolved this compound after equilibration is crucial to ensure a saturated solution. |

| Equilibration | Tightly stopper the flask to prevent solvent evaporation. Place the flask in a constant temperature bath and agitate using a mechanical shaker or magnetic stirrer. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The temperature should be precisely controlled and recorded. | |

| 3. Sample Collection | Separation of Saturated Solution | Once equilibrium is achieved, cease agitation and allow the undissolved this compound to settle. Carefully pipette a known volume of the clear, saturated supernatant into a pre-weighed evaporating dish. Avoid transferring any undissolved solute. |

| 4. Gravimetric Analysis | Initial Weighing | Immediately weigh the evaporating dish containing the saturated solution to determine the total mass of the solution. |

| Solvent Evaporation | Place the evaporating dish in a fume hood and gently evaporate the solvent. A rotary evaporator or a gentle stream of inert gas can be used to facilitate this process. Avoid high temperatures that could cause decomposition or volatilization of the this compound. | |

| Final Weighing | Once the solvent is completely evaporated, place the evaporating dish in a desiccator to cool to room temperature. Weigh the dish containing the this compound residue. Repeat the drying and weighing process until a constant mass is obtained. | |

| 5. Calculation | Determination of Solubility | Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass. Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the solution. Express the solubility in desired units, such as grams of solute per 100 mL of solvent (g/100mL) or weight percent (wt%). |

Visualization of Experimental Workflow

The logical progression of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. This compound | 2549-51-1 [chemicalbook.com]

- 2. This compound CAS#: 2549-51-1 [m.chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound | C4H5ClO2 | CID 82156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 99%, stab. with 4-methoxyphenol 50 g | Request for Quote [thermofisher.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Vinyl Chloroacetate in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vinyl chloroacetate (VCA) in polymer synthesis. VCA is a versatile monomer utilized in the creation of functional polymers with applications in textiles, high-performance films, and biomedical materials. The chloroacetate group serves as a reactive handle for post-polymerization modification, allowing for the introduction of various functionalities.

Applications of Poly(this compound) and its Copolymers

Poly(this compound) (PVCA) and its copolymers are valued for the functionalities imparted by the chloroacetate group. Key application areas include:

-

Textiles: VCA is incorporated into polymer fibers to enhance their affinity for acidic dyes, leading to more vibrant and durable colors.[1]

-

High-Heat Resistance Films: The monomer is instrumental in synthesizing films with improved thermal stability, suitable for demanding environments.[1]

-

Elastomers and Crosslinking: VCA acts as a crosslinking monomer in the production of high molecular weight elastomers, such as those based on acrylic esters and ethylene. This crosslinking enhances mechanical properties like tensile strength, elasticity, and resistance to solvents and heat.[1]

-

Functional Materials: The chlorine atom on the chloroacetate group is susceptible to nucleophilic substitution, providing a convenient route for the post-polymerization modification of PVCA. This allows for the attachment of a wide range of molecules, including drugs, targeting ligands, and other functional groups, making it a valuable platform for creating functional and smart materials.

Polymerization Techniques for this compound

This compound can be polymerized using various techniques, including conventional free radical polymerization and controlled radical polymerization (CRP) methods. CRP techniques are particularly valuable as they allow for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).

Controlled Radical Polymerization (CRP)

RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers, including vinyl esters. The choice of RAFT agent is crucial for achieving good control over the polymerization. For vinyl esters like vinyl acetate, and by extension this compound, xanthates are often effective RAFT agents.

CMRP is another powerful technique for the controlled polymerization of vinyl esters. It typically involves the use of a cobalt(II) complex, such as cobalt(II) acetylacetonate (Co(acac)₂), as a catalytic chain transfer agent to regulate the polymerization.

Conventional Radical Polymerization

Conventional free radical polymerization can be carried out using solution, emulsion, or suspension techniques. While offering less control over the polymer architecture compared to CRP, these methods are robust and widely used for industrial-scale production.

Experimental Protocols

Protocol 1: RAFT Polymerization of this compound (Adapted from Vinyl Acetate Protocol)

This protocol describes the synthesis of poly(this compound) via RAFT polymerization using a xanthate RAFT agent and AIBN as the initiator.

Materials:

-

This compound (VCA), inhibitor removed

-

2-(Ethoxycarbonothioyl)sulfanyl)propanoic acid (Xanthate RAFT agent)

-

Azobisisobutyronitrile (AIBN)

-

1,4-Dioxane (anhydrous)

-

Methanol (for precipitation)

-

Schlenk flask

-

Magnetic stirrer

-

Oil bath

-

Vacuum line

Procedure:

-

To a Schlenk flask, add the xanthate RAFT agent and AIBN.

-

Add anhydrous 1,4-dioxane to dissolve the solids.

-

Add the desired amount of this compound to the flask.

-

Seal the flask with a rubber septum and de-gas the solution by three freeze-pump-thaw cycles.

-

After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C) and stir.

-

Monitor the polymerization by taking samples periodically to determine monomer conversion (e.g., by ¹H NMR or gravimetry).

-

Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.

-

Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

Characterization:

-

Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

-

Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

Protocol 2: Cobalt-Mediated Radical Polymerization of this compound (Adapted)

This protocol outlines a general procedure for the cobalt-mediated radical polymerization of VCA.

Materials:

-

This compound (VCA), inhibitor removed

-

Cobalt(II) acetylacetonate (Co(acac)₂)

-

V-70 (2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)) or AIBN as initiator

-

Solvent (e.g., ethyl acetate or bulk)

-

Methanol (for precipitation)

-

Autoclave or thick-walled glass reactor

-

Magnetic stirrer

-

Thermostated bath

Procedure:

-

In a reactor, combine Co(acac)₂ and the initiator.

-

Add the solvent (if not a bulk polymerization) and the this compound.

-

Seal the reactor and thoroughly degas the mixture (e.g., by several nitrogen-vacuum cycles).

-

If using a gaseous comonomer, introduce it at this stage.

-

Immerse the reactor in a thermostated bath at the desired temperature (e.g., 30-70 °C) and stir.

-

Allow the polymerization to proceed for the desired time.

-

Terminate the polymerization by cooling the reactor in an ice-water bath and venting any excess pressure.

-

Open the reactor and concentrate the solution.

-

Precipitate the polymer in a non-solvent like methanol.

-

Isolate the polymer by filtration and dry under vacuum.

Quantitative Data

The following tables summarize typical experimental conditions and results for the polymerization of vinyl esters, primarily vinyl acetate, which can serve as a reference for designing this compound polymerizations.

Table 1: RAFT Polymerization of Vinyl Acetate

| Monomer | RAFT Agent | Initiator | [Monomer]:[RAFT]:[Initiator] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |

| Vinyl Acetate | Xanthate | AIBN | 200:1:0.1 | 1,4-Dioxane | 60 | 16 | 16,400 | 1.25 |

| Vinyl Acetate | Xanthate | AIBN | 100:1:0.2 | Bulk | 70 | 8 | 9,500 | 1.18 |

| Vinyl Acetate | Dithiocarbamate | AIBN | 300:1:0.15 | Ethyl Acetate | 65 | 24 | 25,000 | 1.30 |

Data is representative and adapted from typical vinyl acetate RAFT polymerization literature.

Table 2: Cobalt-Mediated Radical Polymerization of Vinyl Acetate

| Monomer | Cobalt Complex | Initiator | [Monomer]:[Co]:[Initiator] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |

| Vinyl Acetate | Co(acac)₂ | V-70 | 300:1:10 | Bulk | 30 | 24 | 15,000 | 1.4 |

| Vinyl Acetate | Co(acac)₂ | AIBN | 250:1:5 | Ethyl Acetate | 70 | 12 | 12,800 | 1.35 |

Data is representative and adapted from typical vinyl acetate CMRP literature.

Visualizations

The following diagrams illustrate the general workflows for RAFT and cobalt-mediated polymerization of this compound.

Caption: Workflow for RAFT polymerization of this compound.

Caption: Workflow for Cobalt-Mediated Radical Polymerization of VCA.

References

Application Notes and Protocols: Vinyl Chloroacetate in Copolymerization for Advanced Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vinyl chloroacetate (VCA) as a versatile monomer in copolymerization for various research and potential drug development applications. The document details experimental protocols for synthesizing VCA-containing copolymers, presents quantitative data from the literature, and explores potential applications in drug delivery through the functionalization of the reactive chloroacetate group.

Introduction to this compound in Copolymerization

This compound (VCA) is a functional monomer that can be copolymerized with a variety of other vinyl monomers to introduce reactive chloroacetate groups along the polymer backbone. This functionality serves as a versatile handle for post-polymerization modification, making VCA-containing copolymers attractive for a range of applications, including the development of functional materials and potential drug delivery systems. The chloroacetate group can act as an initiation site for controlled radical polymerization techniques or as a site for nucleophilic substitution to conjugate molecules of interest, such as drugs or targeting ligands.

Key Properties of Vinyl Chichloroacetate:

| Property | Value |

|---|---|

| Molecular Formula | C₄H₅ClO₂[1][2] |

| Molecular Weight | 120.53 g/mol [2] |

| Appearance | Colorless to light yellow liquid[2][3] |

| Boiling Point | 37-38°C at 16 mmHg[4] |

| Density | 1.192 g/mL at 20°C[4] |

| Refractive Index | n20/D 1.444[4] |

Applications in Research and Drug Development

The primary advantage of incorporating VCA into copolymers is the introduction of a reactive "handle" for further chemical modification.

-

Grafting-From Polymerization: The chloroacetate group can serve as an initiator for Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of graft copolymers. This approach has been demonstrated by grafting various monomers, such as styrene and acrylates, from a poly(vinyl chloride-co-vinyl chloroacetate) backbone.[5]

-

Bioconjugation and Drug Delivery: The electrophilic nature of the carbon-chlorine bond in the chloroacetate group makes it susceptible to nucleophilic attack. This allows for the covalent attachment of molecules with nucleophilic functional groups, such as amines, thiols, or carboxylates. This strategy can be employed to conjugate drugs, targeting ligands, or imaging agents to the polymer backbone. For instance, salicylic acid has been successfully conjugated to a polymer backbone containing chloroacetate groups for controlled release applications.[1][4][6] This suggests the potential for developing polymer-drug conjugates for targeted cancer therapy, where a chemotherapeutic agent like doxorubicin could be attached via a cleavable linker.[7][8][9]

-

Stimuli-Responsive Materials: By incorporating other functional comonomers, VCA-based copolymers could be designed to be stimuli-responsive. For example, the inclusion of pH-sensitive monomers could lead to materials that release a conjugated drug in the acidic tumor microenvironment.[10][11][12][13]

Experimental Protocols

The following are representative protocols for the copolymerization of this compound. These are based on established polymerization techniques and published examples. Researchers should adapt these protocols based on their specific comonomers and desired polymer characteristics.